molecular formula C11H9BO4 B1422128 5-Borono-1-naphthoic acid CAS No. 216060-11-6

5-Borono-1-naphthoic acid

Cat. No.: B1422128
CAS No.: 216060-11-6
M. Wt: 216 g/mol
InChI Key: NBMJISAJLZTPOX-UHFFFAOYSA-N
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Description

5-Borono-1-naphthoic acid is a useful research compound. Its molecular formula is C11H9BO4 and its molecular weight is 216 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Sensing Applications

5-Borono-1-naphthoic acid and related compounds show promising applications in sensing technologies. For instance, naphthalene-based boronic acids have been utilized for ratiometric and off-on sensing of saccharides at physiological pH, indicating their potential as sugar sensors (Gao, Zhang, & Wang, 2005). Similarly, boronic acid-functional lanthanide metal-organic frameworks (LMOFs) have been developed for selective ratiometric fluorescence detection of fluoride ions, showcasing the versatility of boronic acids in detection technologies (Yang, Wang, Wang, & Yin, 2017).

2. Chemical Synthesis and Material Science

In the field of chemical synthesis and material science, boronic acids, including derivatives of this compound, have been employed in various reactions and the formation of novel compounds. The anodic oxidation of 2-naphthol at boron-doped diamond electrodes demonstrates the utility of boronic acids in electrochemical processes (Panizza, Michaud, Cerisola, & Comninellis, 2001). Additionally, the reversible formation of a planar chiral ferrocenylboroxine highlights the role of boronic acids in developing new supramolecular structures with potential applications in redox processes (Thilagar, Chen, Lalancette, & Jäkle, 2011).

3. Fluorescence and Photophysical Studies

Boronic acids are integral in the study of fluorescence and photophysical properties. Research has focused on using quenching kinetics and thermodynamics of amino-fluorophores as empirical tools for predicting boronic acid sensors suitable for use in physiological conditions, enhancing our understanding of fluorescence-based sensing mechanisms (McGregor, Pardin, & Skene, 2011).

4. Catalysis and Organic Reactions

Boronic acids, including those related to this compound, have shown significant potential in catalytic applications. For example, they have been used in boronic acid-catalyzed, highly enantioselective aza-Michael additions, demonstrating their versatility in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).

Properties

IUPAC Name

5-borononaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,15-16H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMJISAJLZTPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=C(C2=CC=C1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681865
Record name 5-Borononaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216060-11-6
Record name 5-Borononaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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